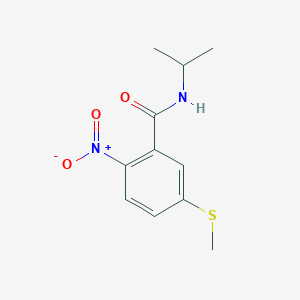
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone, also known as PTM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is a small molecule that belongs to the class of triazolyl-piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone exerts its biological activity by binding to a specific target protein or enzyme and modulating its activity. The exact mechanism of action of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it has been shown to interact with various proteins such as kinases, phosphatases, and ion channels. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is also stable under various experimental conditions and can be easily modified to generate new derivatives. However, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and enzymes.
Orientations Futures
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, the study of the mechanism of action of various proteins and enzymes, and the development of new tools for neuroscience research. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone derivatives can also be synthesized to improve their biological activity and selectivity. The use of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone in combination with other drugs or therapies can also be explored to enhance their efficacy.
Méthodes De Synthèse
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been synthesized using various methods, including the one-pot three-component reaction of 4-phenyl-1H-1,2,3-triazole, piperidine, and benzyl cyanide. The reaction is carried out in the presence of a catalyst such as copper(II) sulfate pentahydrate and sodium ascorbate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been used as a lead compound to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been used as a tool compound to study the mechanism of action of various proteins and enzymes.
Propriétés
IUPAC Name |
(2-phenyltriazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-9-5-2-6-10-17)13-11-15-18(16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYRUXUJCYVREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)

